

Cicletanine-d4 Hydrochloride research use only

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Compound Focus: Cicletanine-d4 Hydrochloride

CAS No.: 1189491-41-5

Cat. No.: S864552

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Chemical and Application Overview

Cicletanine-d4 Hydrochloride is a deuterated, four-atom isotope of cicletanine, primarily used as an internal standard in bioanalytical research for precise quantification via mass spectrometry [1]. The table below summarizes its core characteristics:

Property	Description
Catalog Name	Cicletanine-d4 Hydrochloride [1]
CAS Number	1189491-41-5 [2]
Molecular Formula	C ₁₄ H ₉ D ₄ Cl ₂ NO ₂ [1]
Molecular Weight	302.19 g/mol [1]
Physical Form	Solid [2]
Melting Point	222-224 °C [2]
Storage	-20°C Freezer [2]
Solubility	Soluble in DMSO and Methanol [2]

Property	Description
Primary Research Use	Internal standard for LC-MS/MS in pharmacokinetic and metabolic studies [1]

Detailed Pharmacological Protocol

This protocol outlines the methodology for evaluating the natriuretic and diuretic effects of cicletanine in an anesthetized rat model, based on established clearance and micropuncture studies [3].

Experimental Preparation

- **Animals:** Use anesthetized rats (e.g., Sprague-Dawley strain).
- **Surgical Preparation:** Cannulate the femoral artery for continuous blood pressure monitoring and the jugular vein for drug administration. Catheterize the bladder for urine collection.
- **Physiological Maintenance:** Maintain body temperature at 37°C using a heating table. Infuse a isotonic saline solution at a slow, constant rate to ensure adequate hydration and urine flow.

Drug Administration & Dosing

Prepare cicletanine in a physiological saline solution. Administer intravenously according to a dose-response design:

- **Group 1:** Low dose (15 mg/kg)
- **Group 2:** Medium dose (30 mg/kg)
- **Group 3:** High dose (60 mg/kg) A control group should receive a saline vehicle only.

Data Collection & Measurements

Following drug administration, collect data for at least 120 minutes.

- **Renal Clearance Studies:**
 - **Urine:** Collect timed samples to measure **volume**, and concentrations of **sodium**, **chloride**, and **potassium**.

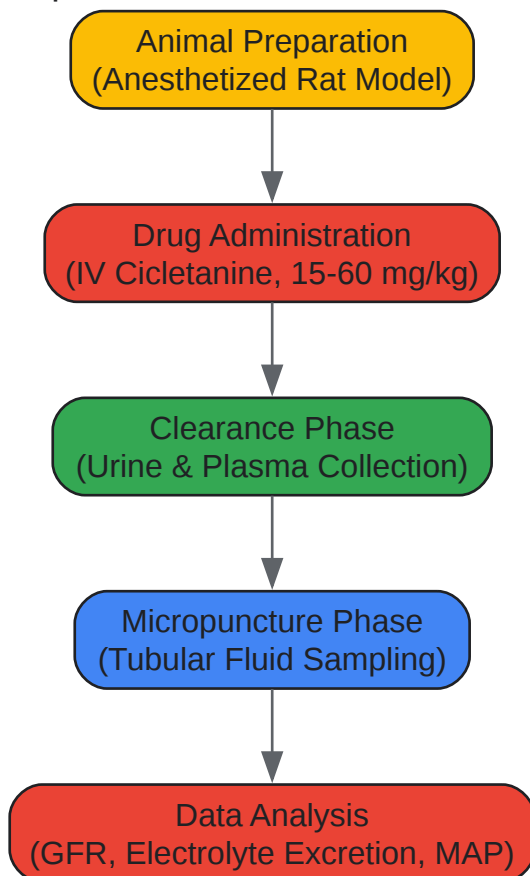
- **Blood:** Draw mid-point plasma samples to measure creatinine and para-aminohippuric acid (PAH) concentrations for assessment of glomerular filtration rate (GFR) and renal plasma flow (RPF).
- **Micropuncture Studies** (Advanced Technique):
 - Micropuncture late proximal, early distal, and late distal tubules of superficial nephrons to determine the precise tubular site of the drug's action.
- **Systemic Parameters:** Continuously monitor **mean arterial blood pressure (MAP)** and heart rate.

Data Analysis

- Calculate fractional excretions for sodium (FENa), chloride, and potassium.
- Determine absolute solute excretion rates.
- Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to compare results against baseline and control groups. A p-value of <0.05 is typically considered significant.

The following workflow diagram illustrates the key stages of this experimental protocol:

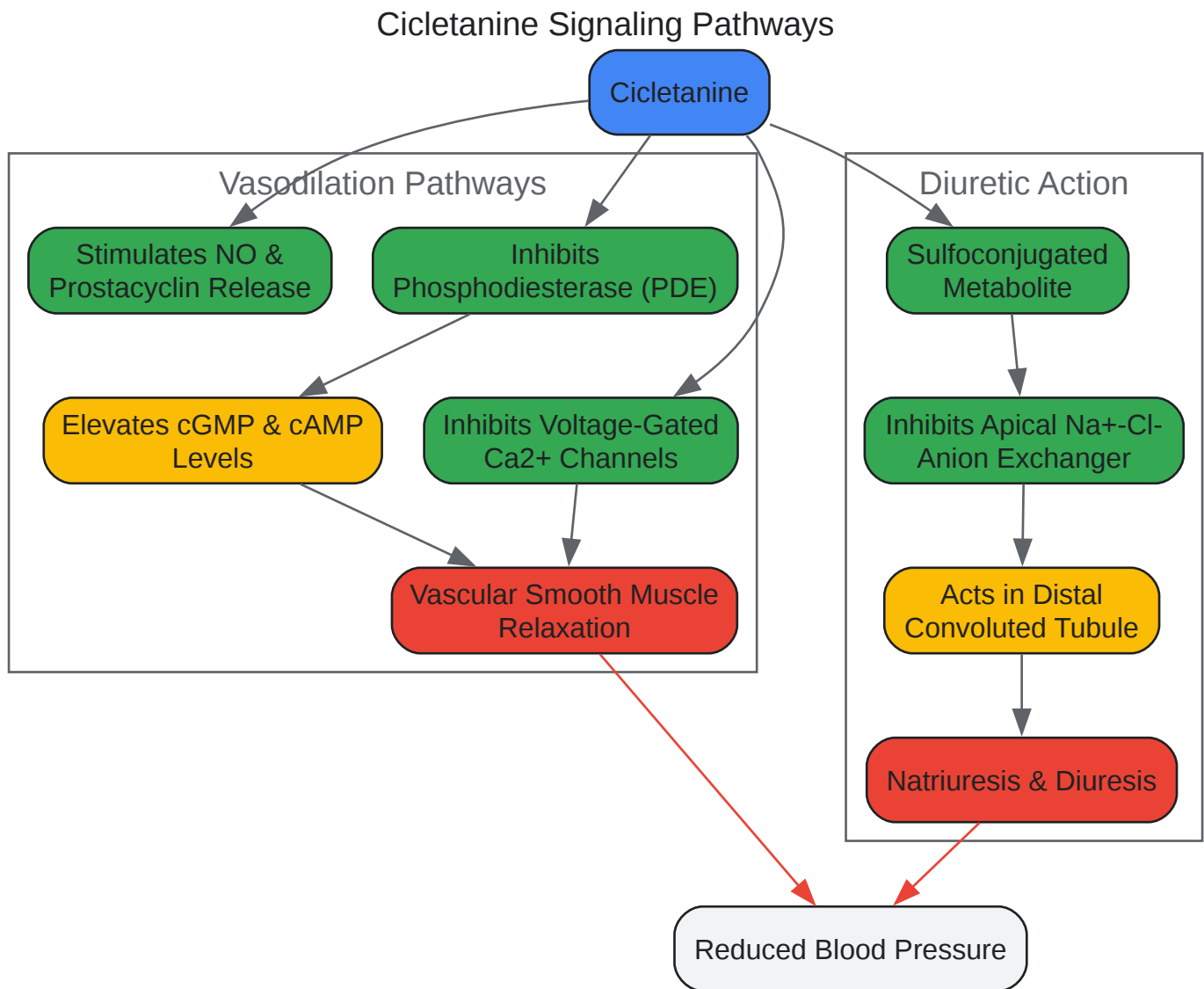
Experimental Protocol Workflow



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Mechanism of Action and Signaling Pathways

Cicletanine's antihypertensive action is complex and involves multiple synergistic pathways as shown in the diagram below [4] [5].



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Key pathways include:

- **Vasodilation:** Cicletanine stimulates endothelial cells to release **nitric oxide (NO)** and **prostacyclin**, potent vasodilators. It concurrently **inhibits phosphodiesterase (PDE)**, increasing intracellular levels of cyclic nucleotides (cGMP and cAMP) that promote smooth muscle relaxation. It also inhibits **calcium influx** through voltage-gated channels, further reducing vascular tone [4] [5].
- **Diuresis:** The **sulfoconjugated metabolite** of cicletanine acts on the **distal convoluted tubule** in the kidney, inhibiting the apical Na⁺-dependent Cl⁻/HCO₃⁻ anion exchanger. This leads to increased excretion of sodium and water, comparable in effect to hydrochlorothiazide [5] [3].
- **Antihistamine Effects:** Cicletanine demonstrates potent non-sedative antihistamine properties, effectively reducing histamine-induced flare and weal responses [6].

Critical Notes for Research Use

- **Intended Use:** This compound is labeled "**For Research Use Only. Not Intended for Diagnostic or Therapeutic Use**" [1].
- **Safety:** While the search results do not provide a detailed Safety Data Sheet (SDS), researchers must consult the lot-specific SDS prior to use and conduct all experiments in appropriately equipped laboratories.
- **Compound Distinction:** **Cicletanine-d4 Hydrochloride** is a deuterated analog. Its primary utility lies in its use as an internal standard in mass spectrometry, where its distinct mass allows for precise quantification of the non-deuterated parent drug in biological samples [1].

Summary of Quantitative Experimental Data

The table below compiles key quantitative findings from preclinical studies on cicletanine (non-deuterated form), which the deuterated analog is used to study [6] [3].

Parameter	Experimental Finding	Model / Context
Effective Oral Dose (Antihistamine)	200 mg reduced flare/weal response for >8 hours [6]	Human study (n=5)
Effective IV Dose (Diuresis)	15, 30, 60 mg/kg (dose-dependent response) [3]	Anesthetized rat
Tubular Site of Action	Superficial distal tubule [3]	Rat micropuncture

Parameter	Experimental Finding	Model / Context
Diuretic Efficacy	Comparable to hydrochlorothiazide [3]	Rat clearance study
Blood Pressure Effect	Reduced MAP at 30 & 60 mg/kg IV [3]	Anesthetized rat
Impact on GFR & RPF	No significant change [3]	Rat clearance study

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References

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